N-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanamine N-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanamine
Brand Name: Vulcanchem
CAS No.: 1209845-95-3
VCID: VC0172943
InChI: InChI=1S/C6H11N3O/c1-4(7-3)6-8-5(2)9-10-6/h4,7H,1-3H3
SMILES: CC1=NOC(=N1)C(C)NC
Molecular Formula: C6H11N3O
Molecular Weight: 141.174

N-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanamine

CAS No.: 1209845-95-3

Cat. No.: VC0172943

Molecular Formula: C6H11N3O

Molecular Weight: 141.174

* For research use only. Not for human or veterinary use.

N-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanamine - 1209845-95-3

Specification

CAS No. 1209845-95-3
Molecular Formula C6H11N3O
Molecular Weight 141.174
IUPAC Name N-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanamine
Standard InChI InChI=1S/C6H11N3O/c1-4(7-3)6-8-5(2)9-10-6/h4,7H,1-3H3
Standard InChI Key LZOUKPQZKZNAIN-UHFFFAOYSA-N
SMILES CC1=NOC(=N1)C(C)NC

Introduction

N-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanamine is a synthetic organic compound belonging to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This compound is notable for its potential applications in medicinal chemistry and its structural features that make it a candidate for biological activity studies.

Synthesis

The synthesis of N-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanamine typically involves:

  • Formation of the Oxadiazole Ring: Condensation reactions between amidoximes and carboxylic acid derivatives under dehydrating conditions.

  • Substitution Reactions: Introduction of the methyl group on the nitrogen atom using alkylating agents like methyl iodide.

  • Purification: The product is purified using recrystallization or chromatography techniques.

Applications in Medicinal Chemistry

Oxadiazoles are widely investigated for their pharmacological properties due to their ability to form hydrogen bonds and interact with biological targets. Potential applications of N-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanamine include:

  • Antimicrobial Activity: Oxadiazole derivatives have shown efficacy against bacterial and fungal pathogens.

  • Anticancer Potential: The compound may exhibit cytotoxic effects by interacting with cellular DNA or enzymes critical for cell division.

  • CNS Activity: Due to its amine group, it could act as a precursor for neurotransmitter analogs or modulators.

Biological Activity

While specific biological data on N-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanamine is limited, general trends from related oxadiazole compounds suggest:

  • Antimicrobial potency against Gram-positive bacteria.

  • Potential as enzyme inhibitors due to its heterocyclic structure.
    Further experimental studies are required to confirm these activities.

Safety and Toxicity

  • Similar oxadiazole derivatives are generally considered low-toxicity unless functionalized with highly reactive groups.

  • Safety assessments should include in vitro cytotoxicity assays and in vivo toxicological evaluations.

Research Outlook

The unique structure of N-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanamine makes it a promising candidate for:

  • Drug discovery programs targeting antimicrobial resistance.

  • Design of CNS-active agents due to its amine functionality.

  • Development of agrochemicals leveraging its heterocyclic framework.

Future research should focus on:

  • Comprehensive biological screening.

  • Structural optimization for enhanced activity.

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